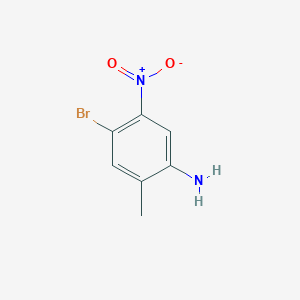

4-Bromo-2-methyl-5-nitroaniline

Vue d'ensemble

Description

4-Bromo-2-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, featuring a bromine atom, a methyl group, and a nitro group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-nitroaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-methyl-5-nitroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products depend on the nucleophile used.

Reduction: 4-Bromo-2-methyl-5-aminoaniline.

Oxidation: 4-Bromo-2-carboxy-5-nitroaniline.

Applications De Recherche Scientifique

Chemical Synthesis

4-Bromo-2-methyl-5-nitroaniline serves as a crucial intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for producing more complex molecules. The compound can undergo:

- Electrophilic Aromatic Substitution : The bromine atom can be replaced by other substituents, facilitating the synthesis of diverse derivatives.

- Reduction Reactions : The nitro group can be converted into an amino group, which is significant for synthesizing pharmaceutical compounds.

- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids, further expanding its utility in organic chemistry .

Biological Research

In biological contexts, this compound has been investigated for its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, contributing to the design of new therapeutic agents. For instance, it has been utilized in studies focused on protein kinases, particularly CK2 inhibitors, which are relevant in cancer research .

- Antimicrobial Activity : Research indicates that derivatives of 2-methyl-5-nitroaniline exhibit significant activity against various bacterial strains. This suggests that this compound could be explored further for developing new antibiotics.

Medicinal Chemistry

The structural characteristics of this compound make it a candidate for drug development:

- Therapeutic Applications : Its similarity to known pharmacologically active compounds positions it as a potential lead compound in drug discovery efforts targeting metabolic syndromes and other diseases .

- Toxicology Studies : Understanding its biochemical interactions can provide insights into its safety profile and potential side effects when developed as a therapeutic agent .

Industrial Applications

In industrial settings, this compound is utilized in:

- Dyes and Pigments Production : The compound's reactivity allows it to be used in synthesizing dyes and pigments, which are essential in various manufacturing processes .

Case Study 1: Synthesis of Enzyme Inhibitors

A study explored the synthesis of CK2 inhibitors using this compound as a starting material. The research highlighted the compound's ability to modify enzyme activity effectively, demonstrating its potential in therapeutic applications against cancer.

Case Study 2: Antimicrobial Properties

Research conducted on derivatives of this compound revealed significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The studies emphasized structure-activity relationships that could guide future modifications to enhance efficacy.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-methyl-5-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2-nitroaniline: Similar structure but lacks the methyl group.

5-Bromo-4-methyl-2-nitroaniline: Similar structure but with different positions of the substituents.

Uniqueness

4-Bromo-2-methyl-5-nitroaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.

Activité Biologique

4-Bromo-2-methyl-5-nitroaniline is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications, supported by data tables and relevant case studies.

This compound interacts with various enzymes and proteins, notably cytochrome P450 enzymes, which are crucial for the metabolism of many substances. This interaction can lead to the formation of reactive intermediates that may induce oxidative stress and cellular damage.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Effect | Reference |

|---|---|---|

| Cytochrome P450 1A1 | Induces oxidative stress | |

| Cytochrome P450 2E1 | Alters metabolic pathways | |

| Cytochrome P450 3A4 | Modulates drug metabolism |

Cellular Effects

The biological effects of this compound vary depending on cell type and concentration. Research indicates that it can induce apoptosis through the activation of caspase enzymes. Additionally, it influences key signaling pathways such as MAPK/ERK, leading to changes in gene expression and cellular metabolism.

Table 2: Effects on Different Cell Types

| Cell Type | Concentration (µM) | Effect | Reference |

|---|---|---|---|

| HepG2 (liver cells) | 10 | Apoptosis induction | |

| MCF-7 (breast cancer) | 25 | Growth inhibition | |

| NIH3T3 (fibroblasts) | 50 | MAPK pathway activation |

Molecular Mechanisms

At the molecular level, this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound can inhibit various kinases, affecting cell signaling and regulation.

- Gene Expression Modulation : It interacts with transcription factors, altering gene expression profiles.

Case Study: Apoptosis Induction in HepG2 Cells

In a study involving HepG2 cells, exposure to 10 µM of this compound resulted in a significant increase in caspase activity, indicating the induction of apoptosis. The study highlighted the compound's potential as an anticancer agent due to its ability to trigger programmed cell death in liver cancer cells .

Temporal Effects in Laboratory Settings

The stability of this compound under standard conditions is notable; however, it degrades upon exposure to light or high temperatures. This degradation can lead to different biological effects compared to the parent compound.

Dosage Effects in Animal Models

Research on animal models shows that the effects of this compound are dose-dependent. Low doses may exhibit minimal toxicity, while higher doses lead to significant adverse effects such as liver and kidney damage.

Table 3: Dosage Toxicity in Animal Models

| Dose (mg/kg) | Observed Effect | Reference |

|---|---|---|

| >500 | No significant toxicity observed | |

| 250 | Mild liver damage | |

| 100 | Severe kidney damage |

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450 enzymes, leading to various metabolites that can further interact with cellular components, influencing metabolic pathways and cellular responses.

Transport and Distribution

The transport mechanisms for this compound include passive diffusion and active transport. Its distribution within cells is influenced by binding to proteins and other biomolecules, impacting its localization and biological activity.

Subcellular Localization

This compound localizes in both the cytoplasm and nucleus:

- In the cytoplasm , it interacts with cytosolic proteins.

- In the nucleus , it binds to DNA and transcription factors, affecting gene expression.

Propriétés

IUPAC Name |

4-bromo-2-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSOWZDCHBKTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565107 | |

| Record name | 4-Bromo-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71785-48-3 | |

| Record name | 4-Bromo-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.